molecular formula C7H6ClFO2S B2461912 4-(Fluoromethyl)benzene-1-sulfonyl chloride CAS No. 1394023-31-4

4-(Fluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B2461912
CAS RN: 1394023-31-4
M. Wt: 208.63
InChI Key: ZRUQPLDNVBXYAM-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number 1394023-31-4 . It has a molecular weight of 208.64 . The compound is typically used in laboratory settings and for the synthesis of other substances .


Synthesis Analysis

The synthesis of sulfonyl chlorides typically involves chlorosulfonation . This process involves the reaction of an electrophile with carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClFO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H,5H2 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like this compound are substitution, addition, and oxidation . The most common type is electrophilic substitution .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS), synthesized from 4-methyl benzene sulfonyl chloride, was studied for its structural properties using X-ray diffraction and DFT study, highlighting its stability and molecular interactions (Sarojini et al., 2012).

Antibacterial Applications

  • Sulfonamides derived from carvacrol, prepared through reactions with benzene sulfonyl chloride, demonstrated significant antibacterial activity against resistant S. aureus strains, indicating potential medical applications (Oliveira et al., 2016).

Catalysis and Reaction Media

  • 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids, used with 4-methyl benzenesulfonyl chloride, showed enhanced reactivity in Friedel-Crafts sulfonylation reactions, suggesting applications in catalysis and organic synthesis (Nara et al., 2001).

Spectrofluorometric Analysis

  • A method using N 1-methylnicotinamide chloride as a fluorogenic agent was developed for the estimation of drugs containing α-methylene sulfone/sulfonamide groups, indicating applications in analytical chemistry and drug testing (Elokely et al., 2011).

Microwave-Assisted Reactions

  • Microwave irradiation was used for solvent-free sulfonylation of benzene and its derivatives with iron(III) chloride and 4-methyl benzenesulfonyl chloride, showcasing a method that enhances reaction efficiency in organic synthesis (Marquié et al., 2001).

Luminescence and Spectral Properties

  • The study of 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives containing a dimethylamino group revealed insights into their spectral and luminescence properties, suggesting their potential use in material science and photonics (Fedyunyaeva & Shershukov, 1993).

Anticancer and Antioxidant Research

  • Benzene sulfonamide derivatives were synthesized and evaluated for their anticancer and antioxidant effects, offering new insights into pharmaceutical applications, particularly in oncology (Mohamed et al., 2022).

Polymer Electrolyte Membranes

  • New polymer electrolyte membranes incorporating aromatic perfluorovinyl ether sulfonic acids were synthesized, indicating potential applications in fuel cell technology and materials engineering (Souzy et al., 2005).

Antimicrobial Evaluation

  • 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and showed potent antimicrobial activities, highlighting their potential use in agricultural and pharmaceutical sectors (Vinaya et al., 2009).

Structural Chemistry

  • The gas-phase electron diffraction and quantum chemical study of 4-nitrobenzene sulfonyl chloride provided valuable insights into its molecular structure, useful in fields like spectroscopy and molecular modeling (Petrov et al., 2009).

Safety and Hazards

4-(Fluoromethyl)benzene-1-sulfonyl chloride can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to use this compound only in well-ventilated areas and to wear protective clothing, gloves, and eye/face protection .

properties

IUPAC Name

4-(fluoromethyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUQPLDNVBXYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CF)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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